Amuvatinib hydrochloride

概要

説明

MP470 塩酸塩は、がん治療において大きな可能性を示す、多標的チロシンキナーゼ阻害剤です。これは、完全に合成されたカルボチオアミドであり、DNA修復に関与するタンパク質であるRad51の強力な抑制剤です。 MP470 塩酸塩は、さまざまながん細胞株に対して活性を示しており、腫瘍学における治療用途が検討されています .

準備方法

合成経路と反応条件

反応条件には、通常、目的の化合物の形成を促進するための有機溶媒と触媒の使用が含まれます .

工業生産方法

MP470 塩酸塩の工業生産には、実験室環境で使用される合成経路の規模拡大が含まれます。これには、最終製品の高い収率と純度を確保するための反応条件の最適化が含まれます。 このプロセスには、目的の品質を達成するために、再結晶やクロマトグラフィーなどの複数の精製ステップが含まれる場合があります .

化学反応の分析

反応の種類

MP470 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化状態を形成することができます。

還元: 還元反応を使用して、化合物の官能基を変更することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件には、通常、目的の結果を確保するために、制御された温度とpHレベルが含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はMP470 塩酸塩の異なる酸化形態を生み出す可能性があり、一方、置換反応は分子に新しい官能基を導入する可能性があります .

科学研究への応用

MP470 塩酸塩は、特に腫瘍学の分野で、幅広い科学研究への応用があります。これは、変異型c-Kit、PDGFRα、Flt3、c-Met、c-Retなど、複数のチロシンキナーゼを阻害することが示されています。 これは、がん細胞のシグナル伝達経路を研究し、標的療法を開発するための貴重な化合物となっています .

がん研究における使用に加えて、MP470 塩酸塩は、Rad51を抑制することで、DNA損傷剤の有効性を高める可能性について調査されています。 この特性は、がん治療における併用療法の有望な候補となっています .

科学的研究の応用

MP470 hydrochloride has a wide range of scientific research applications, particularly in the field of oncology. It has been shown to inhibit multiple tyrosine kinases, including mutant c-Kit, PDGFRα, Flt3, c-Met, and c-Ret. This makes it a valuable compound for studying cancer cell signaling pathways and developing targeted therapies .

In addition to its use in cancer research, MP470 hydrochloride has been investigated for its potential to enhance the efficacy of DNA-damaging agents by suppressing Rad51. This property makes it a promising candidate for combination therapies in cancer treatment .

作用機序

MP470 塩酸塩は、がん細胞の増殖と生存に関与する複数のチロシンキナーゼを阻害することで、その効果を発揮します。これは、c-Kit、PDGFRα、Flt3、c-Met、c-Retなどのタンパク質を標的とし、腫瘍の増殖を促進する主要なシグナル伝達経路を破壊します。 さらに、MP470 塩酸塩は、DNA修復に不可欠なタンパク質であるRad51を抑制することで、がん細胞のDNA損傷剤に対する感受性を高めます .

類似の化合物との比較

類似の化合物

イマチニブ: がん治療で使用される別のチロシンキナーゼ阻害剤。

エルロチニブ: 非小細胞肺がんに使用される上皮成長因子受容体阻害剤。

MP470 塩酸塩の独自性

MP470 塩酸塩は、複数のチロシンキナーゼを標的とし、同時にRad51を抑制できる点が特徴です。 この2つの作用機序は、特に他のDNA損傷剤との併用療法における、がん治療における治療薬としての可能性を高めています .

類似化合物との比較

Similar Compounds

Imatinib: Another tyrosine kinase inhibitor used in cancer treatment.

Erlotinib: An epidermal growth factor receptor inhibitor used in non-small cell lung cancer.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in renal cell carcinoma and gastrointestinal stromal tumors

Uniqueness of MP470 Hydrochloride

MP470 hydrochloride is unique due to its ability to target multiple tyrosine kinases and suppress Rad51 simultaneously. This dual mechanism of action enhances its potential as a therapeutic agent in cancer treatment, particularly in combination with other DNA-damaging agents .

生物活性

Amuvatinib hydrochloride, also known as MP-470, is a multi-targeted tyrosine kinase inhibitor that has garnered attention for its potential in cancer treatment. This article reviews the biological activity of amuvatinib, focusing on its mechanisms of action, pharmacological effects, clinical studies, and safety profile.

Amuvatinib primarily targets several receptor tyrosine kinases, including:

- c-KIT : Involved in cell signaling pathways that regulate cell growth and differentiation.

- PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) : Plays a crucial role in cell proliferation and survival.

- c-MET and c-RET : Associated with various malignancies.

Additionally, amuvatinib inhibits RAD51 , a key protein involved in DNA double-strand break repair through homologous recombination. This inhibition leads to enhanced sensitivity of tumor cells to DNA-damaging agents such as chemotherapy and radiation therapy .

Pharmacological Effects

The biological activity of amuvatinib has been demonstrated through various in vitro and in vivo studies:

- Inhibition of Tumor Growth : Amuvatinib showed potent activity against mutant forms of c-KIT and PDGFRα, leading to reduced cell viability in cancer cell lines .

- Synergistic Effects with Chemotherapy : Studies indicate that amuvatinib enhances the efficacy of standard chemotherapy agents like etoposide and doxorubicin by inhibiting DNA repair mechanisms .

- In Vivo Efficacy : In xenograft models, amuvatinib demonstrated significant tumor growth inhibition, particularly in cancers expressing high levels of c-KIT .

Phase I Studies

A first-in-human phase I trial evaluated the safety and pharmacokinetics of amuvatinib in patients with solid tumors. The study included 22 patients who received doses ranging from 100 to 1,500 mg daily. Results indicated that amuvatinib was well tolerated, with some patients exhibiting a transient response, particularly those with gastrointestinal stromal tumors (GIST) .

Phase II Studies

A subsequent phase II study investigated the combination of amuvatinib with etoposide and carboplatin in patients with small cell lung cancer (SCLC). Among 23 subjects treated:

- The overall response rate (ORR) was 17.4%, with four partial responses.

- Notably, two subjects with high c-KIT expression experienced durable disease control lasting 151 and 256 days .

Safety Profile

Amuvatinib has shown a favorable safety profile across clinical trials:

- Common adverse events included neutropenia (48%), thrombocytopenia (39%), and anemia (22%) .

- Serious adverse events leading to death were reported but considered unrelated to the drug .

Data Summary

| Study Type | Patient Population | Dose Range | ORR (%) | Notable Findings |

|---|---|---|---|---|

| Phase I | Solid tumors | 100-1500 mg/day | - | Well tolerated; transient responses observed |

| Phase II | SCLC | 300 mg TID + EP | 17.4 | Durable responses in high c-KIT expressing tumors |

特性

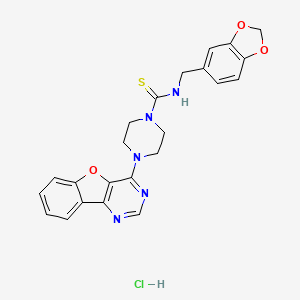

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQFRXPMBGQJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147206 | |

| Record name | Amuvatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055986-67-8 | |

| Record name | Amuvatinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1055986678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amuvatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMUVATINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14L8O2K12B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。